molecular formula C15H20N2O4 B2968092 Methyl 3-[4-(4-methoxyphenyl)piperazin-1-yl]-3-oxopropanoate CAS No. 303151-62-4

Methyl 3-[4-(4-methoxyphenyl)piperazin-1-yl]-3-oxopropanoate

Cat. No.: B2968092
CAS No.: 303151-62-4
M. Wt: 292.335
InChI Key: QQJKADUUUQKJPJ-UHFFFAOYSA-N
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Description

Methyl 3-[4-(4-methoxyphenyl)piperazin-1-yl]-3-oxopropanoate is a compound that features a piperazine ring substituted with a methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-[4-(4-methoxyphenyl)piperazin-1-yl]-3-oxopropanoate typically involves the reaction of 4-methoxyphenylpiperazine with methyl 3-oxopropanoate under controlled conditions. The reaction is often carried out in the presence of a base, such as sodium hydride or potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction mixture is usually heated to reflux to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-[4-(4-methoxyphenyl)piperazin-1-yl]-3-oxopropanoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 3-[4-(4-methoxyphenyl)piperazin-1-yl]-3-oxopropanoate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic effects, including its use as an intermediate in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 3-[4-(4-methoxyphenyl)piperazin-1-yl]-3-oxopropanoate involves its interaction with specific molecular targets. The piperazine ring can interact with various receptors in the body, potentially modulating their activity. The methoxyphenyl group may enhance the compound’s binding affinity and selectivity for certain receptors, leading to its biological effects .

Comparison with Similar Compounds

Similar Compounds

    4-Methoxyphenylpiperazine: Shares the methoxyphenyl group but lacks the ester moiety.

    Methyl 3-[4-(4-bromophenyl)piperazin-1-yl]-3-oxopropanoate: Similar structure with a bromophenyl group instead of a methoxyphenyl group.

    Methyl 3-[4-(4-chlorophenyl)piperazin-1-yl]-3-oxopropanoate: Contains a chlorophenyl group instead of a methoxyphenyl group.

Uniqueness

Methyl 3-[4-(4-methoxyphenyl)piperazin-1-yl]-3-oxopropanoate is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. The methoxy group can enhance the compound’s lipophilicity, potentially improving its ability to cross biological membranes and interact with target receptors .

Properties

IUPAC Name

methyl 3-[4-(4-methoxyphenyl)piperazin-1-yl]-3-oxopropanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O4/c1-20-13-5-3-12(4-6-13)16-7-9-17(10-8-16)14(18)11-15(19)21-2/h3-6H,7-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQJKADUUUQKJPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2CCN(CC2)C(=O)CC(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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